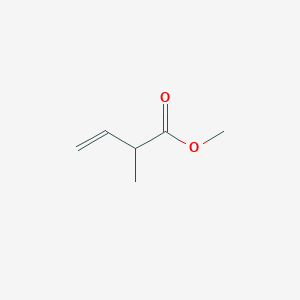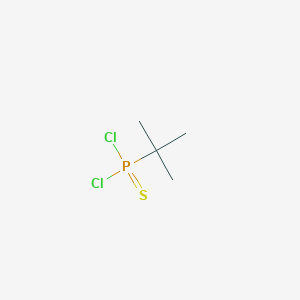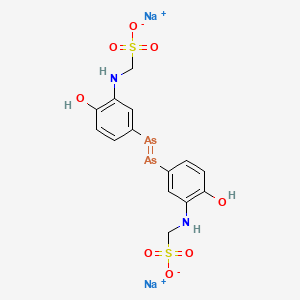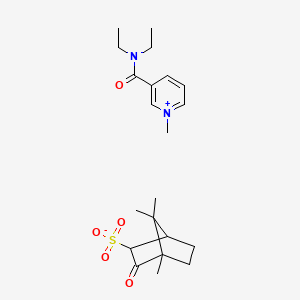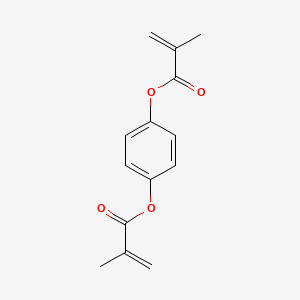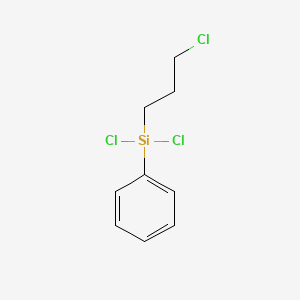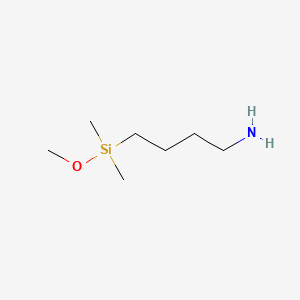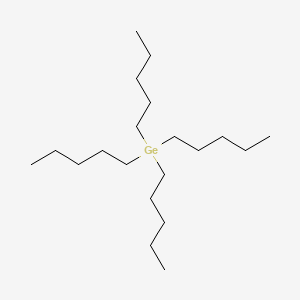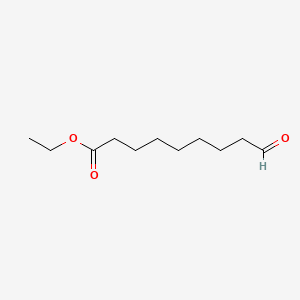
Ethyl 9-oxononanoate
描述
Ethyl 9-oxononanoate, also known as nonanoic acid, 9-oxo-, ethyl ester, is an organic compound with the molecular formula C₁₁H₂₀O₃. It is a colorless to pale yellow liquid with a fruity odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 9-oxononanoate can be synthesized through the oxidation of ethyl oleate. The process involves the use of ozone as an oxidizing agent. The reaction is carried out in a dry ethanol solution at low temperatures, typically around 0°C. Sodium borohydride is then added to reduce the intermediate products, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
化学反应分析
Types of Reactions: Ethyl 9-oxononanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce nonanoic acid.
Reduction: Reduction reactions can convert it into ethyl 9-hydroxynonanoate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Ethyl 9-hydroxynonanoate.
Substitution: Various esters and amides depending on the nucleophile used
科学研究应用
Ethyl 9-oxononanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its fruity odor
作用机制
The mechanism of action of ethyl 9-oxononanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s ester group can undergo hydrolysis, releasing nonanoic acid and ethanol. These reactions can influence various biochemical pathways and cellular processes .
相似化合物的比较
Methyl 9-oxononanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 8-oxooctanoate: Similar structure but with one less carbon atom in the chain.
Nonanoic acid: The parent acid of this compound
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its fruity odor makes it valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .
属性
IUPAC Name |
ethyl 9-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVICDIQCDUVBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187896 | |
| Record name | Ethyl 9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-16-7 | |
| Record name | Ethyl 9-oxononanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

